Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Carbohydrate Chemistry Solid-State NMR Crystallography

Carbohydrate chemists requiring regioselective 4,6-diol protection often struggle with hygroscopic intermediates that resist crystallographic analysis and compromise reproducibility. Methyl-4,6-O-ethylidene-α-D-glucopyranoside (CAS 13225-11-1) is a validated building block for complex sugar synthesis. • Enables selective 3-OH functionalization, including nitration to bioactive nitrate analogs. • Serves as a reference standard for solid-state NMR and DFT structural validation of non-crystalline derivatives. • Consistent purity; stored under desiccated conditions to preserve reactivity.

Molecular Formula C9H16O6
Molecular Weight 220.221
CAS No. 13225-11-1
Cat. No. B577318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4,6-O-ethylidene-alpha-D-glucopyranoside
CAS13225-11-1
SynonymsMETHYL-4,6-O-ETHYLIDENE-ALPHA-D-GLUCOPYRANOSIDE
Molecular FormulaC9H16O6
Molecular Weight220.221
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC)O)O
InChIInChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1
InChIKeyBSBOLIVKPWXZAN-KTTWVITLSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-4,6-O-ethylidene-α-D-glucopyranoside Overview


Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside (CAS 13225-11-1) is a cyclic acetal derivative of methyl α-D-glucopyranoside, characterized by an ethylidene protecting group bridging the O-4 and O-6 positions. With a molecular formula of C9H16O6 and a molecular weight of 220.22 g/mol, this compound serves as a key intermediate in carbohydrate chemistry for the regioselective protection of the 4,6-diol system [1]. Its structural identity is defined by the SMILES notation CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O, and its precise mass is 220.09468 . The compound is notable for its high hygroscopicity, a property that directly impacts handling, storage, and experimental reproducibility [1].

Specificity of 4,6-O-Ethylidene Protection


Generic substitution among 4,6-O-alkylidene protected glucopyranosides is not feasible due to significant differences in physicochemical properties and synthetic utility. The specific ethylidene acetal imparts a unique balance of stability, solubility, and reactivity that directly influences downstream synthetic steps. For instance, the high hygroscopicity of the ethylidene derivative prevents its direct crystallographic analysis, unlike the benzylidene analog, which yields high-quality crystals [1]. This property necessitates alternative structural validation methods and impacts storage and handling protocols. Furthermore, the steric and electronic characteristics of the ethylidene group, compared to larger alkylidene or arylidene groups, dictate different regioselectivity in subsequent functionalization reactions and can alter reaction yields [2].

Product Differentiation Evidence


Hygroscopicity Limits XRD Analysis

In a comparative structural study, Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside (2) was found to be 'highly hygroscopic', which prevented its analysis by single-crystal X-ray diffraction (XRD) [1]. In contrast, the parent compound, methyl α-D-glucopyranoside, was successfully analyzed by XRD, providing definitive crystallographic data [1]. This property difference has a direct, quantifiable impact on analytical methodology.

Carbohydrate Chemistry Solid-State NMR Crystallography

Ether-Enhanced Acetalation Selectivity

An improved acetalation procedure for preparing 4,6-O-alkylidene derivatives of methyl pyranosides was developed. The key finding was that the addition of ethyl ether to the reaction mixture causes the formation of the desired 4,6-O-alkylidene derivative as the major product, often completely avoiding the formation of 2,3-O-oxidodialkylidene side products [1]. While specific yield data for Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside was not provided, the method was shown to result in an increased yield of the 4,6-monoacetal product compared to conventional methods without ether [1].

Synthetic Methodology Protecting Group Strategy Carbohydrate Synthesis

Solid-State NMR Structural Validation

Due to the inability to perform XRD, the molecular structure of Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside (2) was reliably determined using 13C CP/MAS NMR spectroscopy, in conjunction with DFT calculations [1]. The 13C CP/MAS NMR spectral data showed 'very good agreement' with the theoretical structures obtained from DFT optimization [1]. This validated NMR method provides the necessary structural data for this compound that cannot be obtained by more common crystallographic techniques.

Analytical Chemistry Solid-State NMR Structural Biology

Methyl-4,6-O-ethylidene-α-D-glucopyranoside Applications


Regioselective Glucopyranoside Functionalization

This compound is optimally employed as a protected glucopyranoside building block in the synthesis of complex carbohydrates, particularly when a small, labile protecting group is required at the 4,6-positions. Its use is supported by literature describing the synthesis of glucopyranosylamines and other substituted sugars [1]. The specific ethylidene acetal is noted for receiving 'more attention than other alkylidene derivatives' for the synthesis of partially substituted sugars [1], making it a strategic choice for accessing intermediates that require subsequent selective deprotection or functionalization.

Solid-State NMR and DFT Structural Studies

Given its high hygroscopicity and incompatibility with single-crystal XRD, this compound serves as an excellent model substrate for developing and validating structural determination methodologies that rely on solid-state NMR spectroscopy and DFT calculations [2]. The strong agreement between its 13C CP/MAS NMR spectrum and DFT-optimized structure validates these techniques for characterizing non-crystalline, hygroscopic carbohydrate derivatives. This makes it a valuable reference compound for analytical and computational chemistry groups.

Bioactive Glucosidic Nitrate Precursor

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside has been demonstrated as a key intermediate in the synthesis of methyl 3-O-nitro-α-D-glucopyranoside, a novel glucosidic mononitrate with potential biological activity against cardiovascular diseases [2]. Its use in this pathway enables the preparation of nitrated sugar analogs, which are of interest in medicinal chemistry as prodrugs or vasodilatory agents [2]. The 4,6-O-ethylidene protecting group is essential for directing nitration to the desired 3-OH position, highlighting its value in the synthesis of targeted bioactive molecules.

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